molecular formula C21H28N2OS B14920236 1-(4-Ethoxybenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine

1-(4-Ethoxybenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine

Cat. No.: B14920236
M. Wt: 356.5 g/mol
InChI Key: VWQIMDMZPILLGZ-UHFFFAOYSA-N
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Description

1-(4-Ethoxybenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine is a piperazine derivative featuring two benzyl substituents: one substituted with a 4-ethoxy group and the other with a 4-methylsulfanyl (SCH₃) group. Piperazine, a six-membered ring containing two nitrogen atoms, serves as a versatile scaffold in medicinal chemistry due to its ability to modulate physicochemical properties (e.g., solubility, lipophilicity) and engage in hydrogen bonding . The ethoxy group (OCH₂CH₃) is electron-donating and enhances lipophilicity, while the methylsulfanyl moiety contributes to sulfur-based interactions and metabolic stability.

Properties

Molecular Formula

C21H28N2OS

Molecular Weight

356.5 g/mol

IUPAC Name

1-[(4-ethoxyphenyl)methyl]-4-[(4-methylsulfanylphenyl)methyl]piperazine

InChI

InChI=1S/C21H28N2OS/c1-3-24-20-8-4-18(5-9-20)16-22-12-14-23(15-13-22)17-19-6-10-21(25-2)11-7-19/h4-11H,3,12-17H2,1-2H3

InChI Key

VWQIMDMZPILLGZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=C(C=C3)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethoxybenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine typically involves the reaction of 4-ethoxybenzyl chloride with 4-(methylsulfanyl)benzylpiperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors might be employed for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxybenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dealkylated products.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxybenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine derivatives exhibit diverse bioactivities depending on their substituents. Below is a comparative analysis of structurally or functionally related compounds:

Table 1: Structural and Functional Comparison of Piperazine Derivatives

Compound Name / Structure Key Substituents Biological Activity Reference
1-(4-Ethoxybenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine 4-Ethoxybenzyl, 4-methylsulfanylbenzyl Inferred: Anticancer, antimicrobial potential
1-(4-Chlorobenzhydryl)-4-(p-tert-butylbenzyl)piperazine (Buclizine) Chlorobenzhydryl, tert-butylbenzyl Antihistamine, antiemetic
1-(2-Methoxyphenyl)-4-(piperidin-4-yl)piperazine 2-Methoxyphenyl, piperidin-4-yl Dopamine D2 receptor affinity
1-[5-(Trifluoroethylsulfanyl)phenyl]-4-(trifluoromethylsulfonyl)piperazine Trifluoroethylsulfanyl, trifluoromethylsulfonyl Acaricidal activity
1-(4-Chlorobenzhydryl)-4-benzoylpiperazine derivatives Chlorobenzhydryl, benzoyl Cytotoxicity against cancer cell lines
1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine 2-Methoxyphenyl, phthalimido-butyl 5-HT1A receptor antagonism

Structural Modifications and Pharmacological Effects

  • Ethoxy vs. Methoxy Groups: The 4-ethoxy group in the target compound increases lipophilicity compared to smaller methoxy (OCH₃) substituents. Methoxy-containing analogs, such as 1-(2-methoxyphenyl)piperazine derivatives, demonstrate antibacterial activity against Gram-positive and Gram-negative bacteria and dopamine D2 receptor binding .
  • Methylsulfanyl vs. Sulfonyl/Sulfonate Groups :
    The methylsulfanyl (SCH₃) group in the target compound is less electron-withdrawing than sulfonyl (SO₂) groups seen in acaricidal derivatives (e.g., 4-(trifluoromethylsulfonyl)piperazines) . Sulfonyl groups often improve target binding via polar interactions but may reduce bioavailability. Methylsulfanyl balances lipophilicity and moderate metabolic resistance.

  • Benzyl vs. The target compound’s benzyl groups offer a compromise between solubility and target engagement.

Structure-Activity Relationship (SAR) Insights

Electron-Donating Groups : Ethoxy and methoxy enhance lipophilicity and membrane penetration but may reduce metabolic stability.

Sulfur-Containing Moieties : Methylsulfanyl improves metabolic resistance compared to sulfonyl groups, which are more polar but prone to enzymatic hydrolysis.

Substituent Positioning : Para-substitution on benzyl groups (e.g., 4-ethoxy, 4-SCH₃) optimizes steric and electronic interactions with target proteins.

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